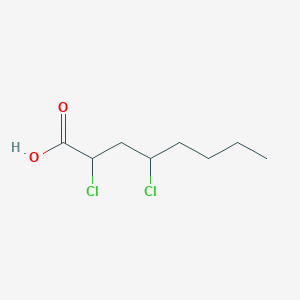![molecular formula C21H14BrNS B14354353 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole CAS No. 90239-37-5](/img/no-structure.png)
2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of a bromophenyl group and a phenylethenyl group attached to the benzothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Aplicaciones Científicas De Investigación
2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[2-(2-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole stands out due to its unique combination of a bromophenyl group and a benzothiazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
| 90239-37-5 | |
Fórmula molecular |
C21H14BrNS |
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-[2-(2-bromophenyl)-1-phenylethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H14BrNS/c22-18-11-5-4-10-16(18)14-17(15-8-2-1-3-9-15)21-23-19-12-6-7-13-20(19)24-21/h1-14H |
Clave InChI |
WHTQKFYUIZHJKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

![7,7-Bis[(2-methoxyethoxy)methyl]-2,5,9,12-tetraoxatridecane](/img/structure/B14354332.png)
![2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine](/img/structure/B14354355.png)
